Methyl 4-methyl-3-oxocyclohexanecarboxylate

Description

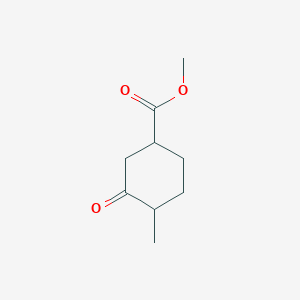

Methyl 4-methyl-3-oxocyclohexanecarboxylate is a cyclic ester featuring a cyclohexane backbone substituted with a methyl group at position 4 and a ketone (oxo) group at position 2. Structurally, the compound combines ester and ketone functionalities, making it a versatile intermediate in organic synthesis, particularly in cycloadditions, condensations, or as a precursor for pharmaceuticals .

Properties

IUPAC Name |

methyl 4-methyl-3-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6-3-4-7(5-8(6)10)9(11)12-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXHPJRXOROTQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294996 | |

| Record name | methyl 4-methyl-3-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3913-99-3 | |

| Record name | Methyl 4-methyl-3-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methyl-3-oxocyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC99212 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-methyl-3-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-3-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ketone with ethyl acetoacetate in the presence of a base such as sodium methoxide. This reaction leads to the formation of a cyclic intermediate, which upon further treatment with methanol, yields the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of the starting materials, followed by their controlled reaction under optimized conditions to ensure high yield and purity. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The methyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 4-methyl-3-oxocyclohexanecarboxylic acid.

Reduction: Formation of 4-methyl-3-hydroxycyclohexanecarboxylate.

Substitution: Formation of halogenated derivatives such as 4-methyl-3-bromo- or 4-methyl-3-chlorocyclohexanecarboxylate.

Scientific Research Applications

Methyl 4-methyl-3-oxocyclohexanecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylate group can form ester linkages with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous cyclohexane derivatives:

Methyl Cyclohexanecarboxylate (C₈H₁₂O₂)

- Molecular Weight : 142.20 g/mol

- Boiling Point : 183°C | Melting Point : 60°C

- Solubility : Insoluble in water; soluble in alcohol and ether.

- Key Differences : Lacks the 3-oxo and 4-methyl groups, resulting in lower polarity and reduced steric hindrance. This leads to a lower boiling point compared to oxo-substituted analogs .

Methyl 4-Oxocyclohexanecarboxylate (CAS 6297-22-9)

- Molecular Formula : C₈H₁₂O₃ (estimated molecular weight: 156.18 g/mol)

- The ketone enhances polarity, likely increasing boiling/melting points compared to non-oxo esters. Applications include use in ketone-mediated reactions such as aldol condensations .

1-Methylcyclohexanol (C₇H₁₄O)

Physical and Chemical Properties

Table 1 summarizes critical properties of comparable compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| Methyl 4-methyl-3-oxocyclohexanecarboxylate* | C₉H₁₄O₃ | ~170.21 (estimated) | ~190–210 (estimated) | ~50–70 (estimated) | Low in water; soluble in organic solvents |

| Methyl Cyclohexanecarboxylate | C₈H₁₂O₂ | 142.20 | 183 | 60 | Insoluble in water |

| Methyl 4-Oxocyclohexanecarboxylate | C₈H₁₂O₃ | 156.18 | ~200 (estimated) | ~65 (estimated) | Similar to target |

| 1-Methylcyclohexanol | C₇H₁₄O | 114.19 | 155 | 67 | Soluble in benzene |

*Estimated values based on functional group contributions and analogs .

Comparison with Aromatic Derivatives

- Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (C₁₄H₁₄Cl₂O₃) :

Research Findings and Trends

- Thermal Stability : Cyclohexane esters with oxo groups (e.g., the target compound) exhibit higher thermal stability than their alcohol counterparts due to reduced hydrogen bonding .

- Industrial Relevance: Compounds like 3,4-epoxy-6-methylcyclohexylmethyl carboxylate () highlight the role of cyclohexane esters in polymer chemistry, though their carcinogenic profiles require careful handling .

Biological Activity

Methyl 4-methyl-3-oxocyclohexanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ketone and ester functional groups, which play crucial roles in its biological interactions. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.

Chemical Reactions Overview:

- Oxidation: Can yield carboxylic acids.

- Reduction: Can produce alcohol derivatives.

- Substitution: Capable of forming halogenated derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ketone group can engage in nucleophilic addition reactions, while the carboxylate group can form ester linkages with other biomolecules. These interactions can modulate various biochemical pathways, leading to observed effects such as antimicrobial and anti-inflammatory activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Study: Inhibition of TNF-α Production

A study involving macrophage cell lines demonstrated that treatment with this compound led to a significant reduction in tumor necrosis factor-alpha (TNF-α) production. This suggests that the compound could be beneficial in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-oxocyclohexanecarboxylate | Lacks methyl group at position 4 | Lower antimicrobial effect |

| Ethyl 2-methyl-4-oxocyclohexanecarboxylate | Ethyl group instead of methyl | Different reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.